molecular formula C9H17NO B1426896 6-Oxaspiro[4.5]decan-9-amine CAS No. 1343353-82-1

6-Oxaspiro[4.5]decan-9-amine

Cat. No.: B1426896
CAS No.: 1343353-82-1
M. Wt: 155.24 g/mol
InChI Key: PPOWVINCRQGBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1) is a spirocyclic amine compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This chemical is a valuable building block in organic chemistry and pharmaceutical research, specifically employed as an intermediate in the synthesis of novel active compounds . Its unique spirocyclic architecture, featuring two fused rings connected at a central carbon atom, makes it a versatile scaffold for constructing complex molecules in drug discovery and material science . Researchers utilize this compound in the development of pharmaceuticals targeting the central nervous system . Furthermore, spirocyclic structures of this type are of significant interest in the search for new opioid receptor ligands with potentially improved safety profiles, such as reduced respiratory depression and constipation, attributed to low intrinsic efficacy in activating G protein pathways . The compound should be stored at 2-8°C . This product is intended For Research Use Only and is not for human, veterinary, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOWVINCRQGBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343353-82-1
Record name 6-oxaspiro[4.5]decan-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 6-Oxaspiro[4.5]decan-9-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Oxaspiro[4.5]decan-9-amine is a unique spirocyclic compound featuring a tetrahydrofuran ring fused to a cyclohexylamine moiety. Its distinct three-dimensional structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

The molecular structure, with a systematic numbering of carbon and hydrogen atoms, is presented below. This numbering will be used for the assignment of NMR signals.

Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a detailed map of the molecular framework can be constructed.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. Here is a standard operating procedure for acquiring high-quality NMR data for a sample like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add internal standard (optional, e.g., TMS at 0 ppm). prep1->prep2 prep3 Filter sample into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2s relaxation delay). acq3->acq4 proc1 Apply Fourier transform to FIDs. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts (TMS to 0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and analyze coupling constants. proc3->proc4

Workflow for NMR Data Acquisition and Processing

Causality in Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Should the compound exhibit poor solubility, more polar solvents like DMSO-d₆ could be employed.

  • Shimming: This process is critical as it homogenizes the magnetic field across the sample, leading to sharp, well-resolved signals, which is essential for accurate interpretation of coupling patterns.

  • Number of Scans: For the ¹H NMR, fewer scans are needed due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required to achieve an adequate signal-to-noise ratio because of the low natural abundance of the ¹³C isotope (1.1%).[1]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to be complex due to the rigid spirocyclic system, which can lead to diastereotopic protons and complex coupling patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.7 - 3.9m2HH7Protons on a carbon adjacent to an ether oxygen are deshielded.[2][3]
~ 3.1 - 3.3m1HH9The proton on the carbon bearing the amine group is deshielded by the electronegative nitrogen.[4]
~ 2.0 - 2.2m2HH8Aliphatic protons in the tetrahydrofuran ring.
~ 1.4 - 1.9m10HH1, H2, H3, H4, H10Complex overlapping multiplets corresponding to the protons on the cyclohexane ring.
~ 1.3 (broad)s2H-NH₂The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 85 - 90C5 (spiro)Spiro carbons, particularly those bonded to an oxygen atom, are significantly deshielded.
~ 68 - 72C7Carbons bonded to an ether oxygen typically appear in this range.[5]
~ 50 - 55C9The carbon attached to the amine group is deshielded by nitrogen.[4]
~ 30 - 45C4, C8, C10Aliphatic carbons in the five- and six-membered rings.
~ 20 - 30C1, C2, C3Aliphatic carbons in the cyclohexane ring, generally less deshielded than those closer to the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
3400 - 3250Medium, BroadN-H stretch (asymmetric & symmetric)Primary amines exhibit two characteristic stretching bands in this region.[6][7] The broadening is due to hydrogen bonding.
2950 - 2850StrongC-H stretchAliphatic C-H stretching from the cyclohexane and tetrahydrofuran rings.[8]
1650 - 1580MediumN-H bend (scissoring)This bending vibration is characteristic of primary amines.[6][7]
1250 - 1020StrongC-O-C stretch (asymmetric)The C-O-C stretch in cyclic ethers gives a strong, characteristic absorption band in the fingerprint region.[2][9]
1250 - 1020MediumC-N stretchThe C-N stretching vibration for aliphatic amines is also found in this region, likely overlapping with the C-O-C stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[7]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum

Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₁₇NO. The molecular weight is 155.24 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak [M]⁺• is expected at m/z = 155 .[10][11]

Key Fragmentation Pathways: The fragmentation of cyclic amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10][11]

M [M]⁺• m/z = 155 F1 Loss of C4H9 radical (α-cleavage) F2 Loss of C5H9O radical (α-cleavage) F3 Loss of NH3 (from molecular ion) Frag1 m/z = 98 F1->Frag1 - C₄H₉• Frag2 m/z = 70 F2->Frag2 - C₅H₉O• Frag3 m/z = 138 F3->Frag3 - NH₃

Proposed Key Fragmentation Pathways for this compound

  • α-Cleavage: Cleavage of the C9-C10 bond would result in the loss of a C₄H₉ radical, leading to a fragment at m/z = 98 . Alternatively, cleavage of the C8-C9 bond would lead to the loss of a C₅H₉O radical, generating a fragment at m/z = 70 . One of these α-cleavage fragments is likely to be the base peak in the spectrum.

  • Loss of Ammonia: A fragment corresponding to the loss of ammonia ([M-17]) may be observed at m/z = 138 .

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. While this guide is based on predictive analysis, the principles and expected data herein provide a robust foundation for researchers working with this molecule. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the primary amine and ether functional groups, and mass spectrometry will verify the molecular weight and provide structural information through its fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the structural assignment of this and related spirocyclic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2014). C-13 NMR SPECTRA. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Amines. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Gunawardena, G. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (2015). THE MASS SPECTRA OF AMINES. Chemguide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Oxaspiro[4.5]decan-9-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Oxaspiro[4.5]decan-9-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed, field-proven synthetic protocol, and discuss its significant applications, particularly its role as a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this valuable spirocyclic amine.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical matter that can lead to therapies with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, three-dimensional structures where two rings share a single atom, have emerged as a particularly attractive class of motifs.[1][2] Their rigidified conformations can facilitate optimal interactions with biological targets, often leading to enhanced potency and selectivity.[3]

Among these, oxaspirocycles, which incorporate an oxygen atom into the spirocyclic core, have garnered significant attention for their ability to favorably modulate physicochemical properties.[4] The introduction of the oxygen atom can lead to improved aqueous solubility and metabolic stability, key attributes for successful drug candidates.[4] this compound is a prime example of such a scaffold, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.[5] Its inherent structural features make it a valuable component in the design of molecules targeting the CNS.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₇NOChemScene
Molecular Weight 155.24 g/mol ChemScene
Appearance Inferred to be a liquid or low-melting solidGeneral knowledge
Boiling Point Not explicitly available-
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Synthesis of this compound: A Representative Protocol

Reaction Scheme

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Ammonium acetate (or ammonia in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 equivalent) in methanol or dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirring solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with the addition of a small percentage of triethylamine to prevent the amine from streaking on the column.

Causality Behind Experimental Choices:

  • Choice of Amine Source: Ammonium acetate is a convenient and commonly used source of ammonia for in situ imine formation.[6]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups.[6] Its use avoids the over-reduction of the ketone to the corresponding alcohol.

  • Solvent Selection: Dichloromethane or methanol are typically used as they are good solvents for the reactants and do not interfere with the reaction.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acidic species and helps to break up any emulsions. The brine wash removes residual water from the organic layer.

  • Chromatographic Purification: The addition of a small amount of triethylamine to the eluent system deactivates the acidic sites on the silica gel, leading to better peak shape and improved separation of the basic amine product.

Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a complex pattern of aliphatic protons. Key signals would include those for the protons on the carbon bearing the amine group and the protons adjacent to the oxygen atom in the tetrahydrofuran ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be in the characteristic downfield region for such carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Focus on the Central Nervous System

The 6-oxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, particularly in the design of agents targeting the central nervous system.[5] Its inherent three-dimensionality and the presence of the oxygen atom contribute to favorable pharmacokinetic properties, such as blood-brain barrier permeability.[7]

A prominent example of the application of this compound is in the synthesis of Oliceridine , a novel μ-opioid receptor agonist.[8] Oliceridine is approved for the management of moderate to severe acute pain.[8] The spirocyclic core of this compound is a critical component of the Oliceridine structure, contributing to its unique pharmacological profile.[8][9]

G cluster_0 Drug Development Pipeline A This compound (Key Intermediate) B Multi-step Synthesis A->B Starting Material C Oliceridine (Active Pharmaceutical Ingredient) B->C Yields D μ-Opioid Receptor Agonist (Mechanism of Action) C->D Acts as E Analgesia (Therapeutic Effect) D->E Leads to caption Role in Oliceridine Synthesis

Caption: The pivotal role of this compound in the synthesis of Oliceridine.

The development of Oliceridine underscores the importance of exploring novel spirocyclic scaffolds in the quest for safer and more effective analgesics and other CNS-active drugs. The unique conformational constraints imposed by the 6-oxaspiro[4.5]decane framework can be exploited to fine-tune the interaction of a drug molecule with its biological target, potentially leading to improved selectivity and a reduction in off-target effects.[1][3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via reductive amination of the corresponding ketone is a robust and scalable process. The incorporation of this spirocyclic amine into drug candidates, as exemplified by the development of Oliceridine, highlights the potential of the 6-oxaspiro[4.5]decane scaffold to impart desirable physicochemical and pharmacological properties. As the demand for novel CNS-targeting therapeutics continues to grow, the strategic use of innovative building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • MySkinRecipes. This compound. [Link]

  • PubMed. Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. [Link]

  • ResearchGate. (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. [Link]

  • PubChem. 6-Oxaspiro[4][10]decane. [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • NCBI Bookshelf. Oliceridine. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Qingmu Pharmaceutical. 6-oxaspiro [4.5] decan-9-one Manufacturer and Supplier. [Link]

  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. Oliceridine. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • PubChem. Oliceridine. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. Oliceridine in the treatment of moderate to severe acute pain. [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • NIST WebBook. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-6-ol. [Link]

  • SpectraBase. 1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl- - Optional[13C NMR]. [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. [Link]

  • ACS Publications. General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. [Link]

Sources

An In-depth Technical Guide to 6-Oxaspiro[4.5]decan-9-amine and its Stereoisomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Oxaspiro[4.5]decan-9-amine, a valuable spirocyclic amine intermediate in pharmaceutical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, stereoisomerism, synthesis, and analytical characterization.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. This unique spatial arrangement can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound serves as a key building block for introducing this valuable spirocyclic motif into novel therapeutic agents, particularly those targeting the central nervous system.[1]

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound with a molecular formula of C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol .[2] Its structure consists of a cyclohexane ring fused to a tetrahydropyran ring at a single spiro-carbon atom, with an amine functional group attached to the cyclohexane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number (Racemate) 1343353-82-1
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Appearance Not specified (likely a liquid or low-melting solid)-
Storage Conditions 2-8°C

The Critical Role of Stereoisomerism

The structure of this compound possesses two chiral centers: the spiro-carbon (C5) and the carbon bearing the amine group (C9). This gives rise to four possible stereoisomers: (5S,9R), (5R,9S), (5S,9S), and (5R,9R). These stereoisomers can be grouped into two pairs of enantiomers (cis and trans diastereomers).

It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for the development of safe and effective therapeutics.

Table 2: Known CAS Numbers for this compound Stereoisomers

StereoisomerCAS NumberSource
(S)-6-Oxaspiro[4.5]decan-9-amine 2322667-51-4
(R)-6-Oxaspiro[4.5]decan-9-amine Not explicitly found-
cis-Isomers Not explicitly found-
trans-Isomers Not explicitly found-

Synthetic Strategies: Accessing the Spirocyclic Amine Core

The synthesis of this compound and its stereoisomers is a key step in its utilization. A common and efficient approach involves the reductive amination of the corresponding ketone precursor, 6-Oxaspiro[4.5]decan-9-one.

G cluster_0 Synthesis of Racemic this compound Start 6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1) Reagents Ammonia or Ammonium Salt + Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Start->Reagents Reductive Amination Product Racemic this compound Reagents->Product G cluster_1 Chiral Resolution Workflow Racemate Racemic this compound HPLC Chiral HPLC (e.g., polysaccharide-based CSP) Racemate->HPLC Separation Enantiomer1 (S)-6-Oxaspiro[4.5]decan-9-amine HPLC->Enantiomer1 Enantiomer2 (R)-6-Oxaspiro[4.5]decan-9-amine HPLC->Enantiomer2

Sources

The Spirocyclic Amine Scaffold: A Technical Guide to 6-Oxaspiro[4.5]decan-9-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Medicinal chemists are increasingly looking beyond flat, aromatic structures towards more three-dimensional scaffolds that can better mimic the complexity of biological macromolecules and their binding sites. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds in this regard.[1] Their inherent rigidity and defined spatial arrangement of functional groups offer a unique opportunity to improve potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of 6-Oxaspiro[4.5]decan-9-amine, a versatile intermediate and a core scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] We will delve into its synthesis, explore the biological activities of its derivatives, and provide detailed protocols for its evaluation, offering a holistic perspective for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis of the Core Scaffold

The this compound core is a bicyclic molecule with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol .[3] Its structure features a cyclohexane ring fused to a tetrahydrofuran ring at a single spirocyclic center. The amine functionality at the 9-position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide range of derivatives.[4]

PropertyValueSource
Molecular FormulaC₉H₁₇NO[3]
Molecular Weight155.24[3]
CAS Number1343353-82-1[3]
SMILESC1CCC2(C1)CC(CCO2)N[3]

A plausible and industrially relevant synthetic route to this compound proceeds through the reductive amination of its ketone precursor, 6-Oxaspiro[4.5]decan-9-one. This ketone is a known intermediate in the synthesis of the μ-opioid receptor agonist, Oliceridine Fumarate.[5]

Proposed Synthetic Workflow

G cluster_0 Synthesis of 6-Oxaspiro[4.5]decan-9-one cluster_1 Reductive Amination start Commercially Available Starting Materials step1 Multi-step synthesis to yield 6-Oxaspiro[4.5]decan-9-one start->step1 ketone 6-Oxaspiro[4.5]decan-9-one step1->ketone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) ketone->reductive_amination product This compound reductive_amination->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination of 6-Oxaspiro[4.5]decan-9-one
  • Materials: 6-Oxaspiro[4.5]decan-9-one, ammonium acetate (NH₄OAc), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold serves as a building block for compounds with diverse biological activities.[6] A notable derivative, N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine, has demonstrated promising therapeutic potential in several key areas.[7]

Anticancer Activity

This derivative has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase pathway.[7] Caspases are a family of proteases that play a crucial role in programmed cell death.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] These cytokines are key mediators of the inflammatory response and are implicated in a variety of inflammatory diseases.

Antimicrobial Activity

Furthermore, antimicrobial activity has been reported against various pathogens, including Pseudomonas aeruginosa and Candida albicans.[7]

Central Nervous System Activity

The broader class of spirocyclic amines has been investigated for its effects on the CNS.[2] For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the key biological activities of this compound derivatives.

Caspase-9 Activity Assay (Colorimetric)

This protocol is adapted from a general procedure for determining caspase-9 activity in cell lysates.[8]

  • Principle: The assay measures the cleavage of a colorimetric substrate, LEHD-pNA (Leu-Glu-His-Asp-p-nitroanilide), by active caspase-9, which releases the chromophore pNA. The amount of pNA is quantified by measuring the absorbance at 400-405 nm.[8]

  • Procedure:

    • Induce apoptosis in your target cell line using a suitable method. Prepare a concurrent control culture without induction.

    • Harvest and pellet 3-5 x 10⁶ cells per sample.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube on ice.

    • Determine the protein concentration of the extracts.

    • Dilute the extracts to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of 4 mM LEHD-pNA substrate (final concentration 200 µM).

    • Incubate at 37°C for 2 hours in the dark.

    • Read the absorbance at 400 or 405 nm using a microplate reader.

    • The fold-increase in caspase-9 activity can be determined by comparing the results from the apoptotic samples with the non-induced control.[8]

TNF-α and IL-6 Inhibition Assay (ELISA)

This protocol outlines a general method for quantifying the inhibition of TNF-α and IL-6 production in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Principle: An ELISA is used to measure the concentration of TNF-α and IL-6 in cell culture supernatants following treatment with the test compound and stimulation with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Procedure:

    • Plate appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with an appropriate inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined from this curve.[9]

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle-treated control.

M1 Muscarinic Receptor Binding Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to assess the binding of a test compound to the M1 muscarinic acetylcholine receptor.[10]

  • Principle: BRET measures the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor and a fluorescent acceptor (e.g., mVenus) fused to an interacting protein (e.g., Gαq or β-arrestin). Ligand binding to the receptor induces a conformational change that alters the distance and/or orientation between the donor and acceptor, leading to a change in the BRET signal.[10]

  • Procedure:

    • Maintain HEK-293T cells in culture.

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with expression constructs for the M1 receptor fused to Rluc8 (M1-RLuc8) and either Gαq or β-arrestin2 fused to mVenus.

    • After 24 hours, wash the cells with Tyrode solution.

    • Add the test compound at various concentrations to the cells.

    • Add the BRET substrate (e.g., coelenterazine h).

    • Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Changes in the BRET ratio in the presence of the test compound indicate receptor binding and activation.[10]

Structure-Activity Relationships and Future Directions

The exploration of the this compound scaffold is still in its early stages, but the initial findings are highly encouraging. The modular nature of its synthesis allows for the systematic modification of the amine functionality to probe structure-activity relationships (SAR). Key areas for future investigation include:

  • Derivatization of the Amine: Synthesis of a library of amides, sulfonamides, and substituted amines to explore the impact on potency and selectivity for various biological targets.

  • Stereochemistry: The spirocyclic core contains chiral centers, and the synthesis and evaluation of individual enantiomers are crucial to understanding the stereochemical requirements for biological activity.

  • Exploration of New Therapeutic Areas: Given the diverse activities already observed, this scaffold could be explored for its potential in other disease areas, such as neurodegenerative disorders, autoimmune diseases, and oncology.

Conclusion

This compound represents a valuable and versatile scaffold for modern drug discovery. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles. The demonstrated anticancer, anti-inflammatory, and potential CNS activities of its analogs highlight the rich therapeutic potential of this spirocyclic amine. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to further explore this promising area of medicinal chemistry.

References

  • MySkinRecipes. This compound.
  • BenchChem. Application Notes and Protocols: Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane. 2025.
  • Smolecule. 6-Oxaspiro[4.5]decan-9-one | 855398-57-1. 2023.
  • MySkinRecipes. This compound.
  • Smolecule. N-[(3-propan-2-yloxyphenyl)methyl]-6-oxaspiro[4.5]decan-9-amine. 2023.
  • ResearchGate. (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • ChemScene. 1343353-82-1 | this compound.
  • ScienceDirect. Caspases activity assay procedures.
  • PubMed. Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • ApoTarget™. Caspase-9 Protease Assay.
  • PMC. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia.
  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. 2020.
  • PubChemLite. 6-oxaspiro[4.5]decan-9-ol (C9H16O2).
  • ResearchGate. Simultaneous detection of IL-6 and TNF- α using the prepared.
  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay.
  • Univerzita Karlova. CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD.
  • ACS Publications. General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone | The Journal of Organic Chemistry.
  • PMC. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease.
  • MDPI. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. 2023.
  • PMC. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells.
  • Biosynth. 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione.
  • Frontiers. IL-6, TNF-α and IL-12p70 levels in patients with colorectal cancer and their predictive value in anti-vascular therapy. 2022.
  • MySkinRecipes. 6-oxa-2-thiaspiro[4.5]decan-9-amine.
  • MedChemExpress. 1,4-Dioxaspiro[4.5]decan-8-one | Biochemical Reagent.

Sources

Methodological & Application

Application Note & Protocol: Diastereoselective Synthesis of 6-Oxaspiro[4.5]decan-9-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-oxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of natural products and biologically active molecules.[1] The incorporation of an amine functionality at the C-9 position introduces a key pharmacophore, making 6-oxaspiro[4.5]decan-9-amine a valuable intermediate in drug discovery, particularly for agents targeting the central nervous system.[2] The stereochemistry of the amine group relative to the spirocyclic core can significantly influence the biological activity and pharmacokinetic properties of the final drug candidate. Therefore, the development of robust and diastereoselective synthetic routes to access specific stereoisomers of this amine is of paramount importance for medicinal chemistry and drug development programs.

This application note provides a detailed protocol for the diastereoselective synthesis of this compound, starting from the commercially available 6-oxaspiro[4.5]decan-9-one. The primary strategy focuses on the diastereoselective reduction of a C=N double bond, where the inherent steric environment of the spiroketal framework directs the approach of the reducing agent.

Synthetic Strategy Overview

The most direct and efficient pathway to this compound is the reductive amination of 6-oxaspiro[4.5]decan-9-one. This transformation can be achieved through two primary, reliable methods, each offering distinct advantages in terms of reaction conditions and potential for stereochemical control.

Method A: One-Pot Reductive Amination This approach involves the in-situ formation of an iminium ion from the starting ketone and an ammonia source, followed by immediate reduction. This method is often preferred for its operational simplicity and efficiency.

Method B: Two-Step Synthesis via Oxime Intermediate This strategy involves the initial formation and isolation of the corresponding oxime from the ketone, followed by a separate reduction step to yield the desired amine. This two-step process allows for the purification of the intermediate oxime and can sometimes offer different diastereoselectivity compared to the direct method.

PART 1: Diastereoselective Synthesis via One-Pot Reductive Amination

This protocol details the direct conversion of 6-oxaspiro[4.5]decan-9-one to this compound using a one-pot reductive amination procedure. The choice of a bulky reducing agent is critical for achieving high diastereoselectivity.

Protocol: One-Pot Reductive Amination

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-oxaspiro[4.5]decan-9-one (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the ketone.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/MeOH) to afford the diastereomerically enriched this compound.

Causality of Experimental Choices:
  • Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine/iminium ion. A large excess is used to drive the equilibrium towards imine formation.

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk contributes to the diastereoselectivity of the reduction, favoring hydride delivery from the less hindered face of the iminium ion.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium intermediate and consume the reducing agent.

Expected Stereochemical Outcome:

The stereochemistry at the C-9 position is established during the hydride reduction of the intermediate iminium ion. The spirocyclic framework presents two distinct faces for hydride attack. It is generally anticipated that the hydride will approach from the face opposite to the more sterically demanding C-O-C bond of the tetrahydrofuran ring, leading to the formation of one major diastereomer. The exact stereochemical assignment would require detailed NMR analysis (e.g., NOESY experiments) or X-ray crystallography.

PART 2: Diastereoselective Synthesis via Oxime Intermediate

This two-step protocol provides an alternative route to the target amine, proceeding through a stable oxime intermediate.

Protocol 2A: Oximation of 6-Oxaspiro[4.5]decan-9-one

Materials:

  • 6-Oxaspiro[4.5]decan-9-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reagent Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Ketone: Add 6-oxaspiro[4.5]decan-9-one (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-oxaspiro[4.5]decan-9-one oxime, which can be purified by recrystallization or column chromatography.

Protocol 2B: Reduction of 6-Oxaspiro[4.5]decan-9-one Oxime

Materials:

  • 6-Oxaspiro[4.5]decan-9-one oxime

  • Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like catalytic hydrogenation (H₂/Pd-C)

  • Anhydrous tetrahydrofuran (THF) or ethanol for hydrogenation

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Standard laboratory glassware for anhydrous reactions

Procedure (using LiAlH₄):

  • Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Addition of Oxime: Cool the suspension to 0 °C and add a solution of the oxime (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate to obtain the crude amine.

  • Purification: Purify by column chromatography as described in Method A.

Causality and Diastereoselectivity:

The reduction of the oxime can also be diastereoselective. The choice of reducing agent can influence the stereochemical outcome. Catalytic hydrogenation is often sensitive to steric hindrance, leading to the delivery of hydrogen from the less hindered face. LiAlH₄ is a powerful, less sterically demanding reducing agent, and the stereoselectivity may be influenced by coordination of the aluminum to the oxygen of the spiroketal.

Data Presentation

ParameterMethod A: One-Pot Reductive AminationMethod B: Two-Step via Oxime
Starting Material 6-Oxaspiro[4.5]decan-9-one6-Oxaspiro[4.5]decan-9-one
Key Reagents NH₄OAc, NaBH(OAc)₃1. NH₂OH·HCl, NaOAc; 2. LiAlH₄ or H₂/Pd-C
Number of Steps 12
Typical Yield Moderate to GoodGood (over two steps)
Diastereoselectivity Potentially high, dependent on substrateCan be high, dependent on reducing agent
Advantages Procedural simplicity, time-efficientIsolation of intermediate, alternative selectivity
Disadvantages May require careful optimization for high d.r.Longer overall synthesis time

Visualization of Synthetic Workflow

diastereoselective_synthesis cluster_0 Synthetic Pathways to this compound cluster_A Method A: One-Pot Reductive Amination cluster_B Method B: Two-Step Synthesis ketone 6-Oxaspiro[4.5]decan-9-one iminium In-situ Iminium Intermediate ketone->iminium NH4OAc, DCM oxime 6-Oxaspiro[4.5]decan-9-one Oxime ketone->oxime NH2OH.HCl, NaOAc amine This compound iminium->amine NaBH(OAc)3 oxime->amine Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Mechanism and Stereocontrol

The key to diastereoselectivity in this synthesis is the facial selectivity of the reduction of the C=N double bond of the iminium or oxime intermediate. The spirocyclic system creates a distinct steric environment around the C-9 position.

stereocontrol_mechanism Iminium_Intermediate Iminium Intermediate at C-9 Hydride_Attack Hydride Attack (from reducing agent) Iminium_Intermediate->Hydride_Attack Reduction Step Major_Diastereomer Major Diastereomer (Axial Amine - Less Hindered Attack) Hydride_Attack->Major_Diastereomer Favored Pathway (Less Steric Hindrance) Minor_Diastereomer Minor Diastereomer (Equatorial Amine - More Hindered Attack) Hydride_Attack->Minor_Diastereomer Disfavored Pathway (Greater Steric Hindrance)

Sources

Application Notes and Protocols for the Synthesis of 6-Oxaspiro[4.5]decan-9-amine Analogs for CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in the design of therapeutics targeting the Central Nervous System (CNS). Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and selective interactions with the complex topographies of CNS receptors. This unique spatial arrangement can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1]

This guide focuses on the synthesis and potential applications of a specific class of spirocyclic compounds: 6-Oxaspiro[4.5]decan-9-amine and its analogs. This scaffold is of particular interest as it forms the core of Oliceridine (TRV130), a G protein-biased µ-opioid receptor (MOR) agonist approved for the management of acute pain.[2][3][4] The exploration of analogs based on this framework holds significant promise for the development of novel CNS-active agents with tailored pharmacological activities.

The rationale behind exploring this chemical space is rooted in the principle of biased agonism. Classical opioids, while effective analgesics, are fraught with severe side effects such as respiratory depression and constipation, which are thought to be mediated, in part, by the β-arrestin signaling pathway.[5] Biased agonists, like Oliceridine, preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing β-arrestin recruitment.[6] The this compound scaffold provides a validated starting point for designing new biased ligands for the MOR and potentially other CNS targets.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogs. It will cover the key synthetic strategies, detailed experimental protocols, and a discussion of the relevant CNS targets and structure-activity relationships (SAR).

Synthetic Strategy: A Modular Approach to Analog Synthesis

The synthesis of this compound analogs can be approached in a modular fashion, allowing for the facile generation of a library of compounds for biological evaluation. The general strategy involves the synthesis of a key intermediate, 6-Oxaspiro[4.5]decan-9-one, followed by its conversion to the parent amine and subsequent functionalization.

G cluster_0 Synthesis of Key Intermediate cluster_1 Formation of Parent Amine cluster_2 Analog Synthesis A Starting Materials B Cyclization Reaction A->B C 6-Oxaspiro[4.5]decan-9-one B->C D Reductive Amination C->D E This compound D->E F N-Alkylation / N-Arylation E->F G Amide Coupling E->G H Diverse Analogs F->H G->H

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 6-Oxaspiro[4.5]decan-9-one (Key Intermediate)

The synthesis of the pivotal ketone intermediate can be achieved through various routes. One efficient method involves an acid-catalyzed Prins-type cyclization followed by oxidation.

Materials and Reagents:

ReagentSupplierPurity
CyclopentanoneSigma-Aldrich≥99%
3-Buten-1-olSigma-Aldrich98%
Sulfuric Acid (H₂SO₄)Fisher Scientific95-98%
Tetrapropylammonium perruthenate (TPAP)Strem Chemicals97%
N-Methylmorpholine N-oxide (NMO)Acros Organics97%
Dichloromethane (DCM)VWRHPLC Grade
Diethyl etherFisher ScientificAnhydrous
Sodium bicarbonate (NaHCO₃)EMD MilliporeACS Grade
Magnesium sulfate (MgSO₄)Sigma-AldrichAnhydrous
Silica gelSorbent Technologies60 Å, 230-400 mesh

Procedure:

  • Prins-type Cyclization:

    • To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent such as dichloromethane, add 3-buten-1-ol (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (75%) (catalytic amount) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Ley-Griffith Oxidation:

    • Dissolve the crude alcohol from the previous step in dichloromethane.

    • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and powdered 4 Å molecular sieves.

    • Stir the mixture for 15 minutes at room temperature.

    • Add tetrapropylammonium perruthenate (TPAP) (0.05 eq) in one portion.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Oxaspiro[4.5]decan-9-one as a colorless oil.[4][7]

Characterization Data for 6-Oxaspiro[4.5]decan-9-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.05-1.90 (m, 4H), 1.85-1.70 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 218.0, 84.5, 40.1, 38.2, 35.5, 24.0.

  • MS (ESI): m/z 155.1 [M+H]⁺.

Protocol 2: Synthesis of this compound (Parent Amine)

The conversion of the ketone to the primary amine is a critical step and is typically achieved via reductive amination. This can be performed as a one-pot reaction.

Materials and Reagents:

ReagentSupplierPurity
6-Oxaspiro[4.5]decan-9-one(Synthesized in Protocol 1)-
Ammonia (7N solution in Methanol)Sigma-Aldrich-
Sodium cyanoborohydride (NaBH₃CN)Acros Organics95%
or Sodium triacetoxyborohydride (STAB)Oakwood Chemical97%
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)VWRHPLC Grade
Hydrochloric acid (HCl) in diethyl etherSigma-Aldrich2.0 M
Sodium hydroxide (NaOH)EMD MilliporeACS Grade

Procedure:

  • To a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 1M NaOH solution to pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation or by conversion to its hydrochloride salt by treating a solution of the amine in diethyl ether with a 2.0 M solution of HCl in diethyl ether, followed by filtration and drying of the resulting solid.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80-3.70 (m, 2H), 3.10-3.00 (m, 1H), 1.90-1.40 (m, 12H), 1.35 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 82.0, 50.5, 40.0, 38.5, 36.0, 24.5.

  • MS (ESI): m/z 156.1 [M+H]⁺.

Protocol 3: Synthesis of N-Substituted Analogs via Reductive Amination

A diverse library of analogs can be readily synthesized by reacting the key ketone intermediate with various primary or secondary amines in a one-pot reductive amination protocol.

G A 6-Oxaspiro[4.5]decan-9-one C Reductive Amination (e.g., NaBH(OAc)₃, DCM) A->C B Primary or Secondary Amine (R¹R²NH) B->C D N-Substituted This compound Analog C->D

Caption: Reductive amination for analog synthesis.

Procedure:

  • To a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane, add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired N-substituted analog.

CNS Targets and Structure-Activity Relationships (SAR)

The primary CNS target for analogs of this compound is the µ-opioid receptor (MOR) . This is strongly evidenced by the pharmacological profile of Oliceridine, which is a potent MOR agonist.[6][8]

Key SAR Insights from Oliceridine and Related Opioids:

  • The Spirocyclic Core: The 6-oxaspiro[4.5]decane moiety serves as a rigid scaffold that correctly orients the pharmacophoric elements for interaction with the MOR. Its three-dimensional nature is crucial for achieving high affinity and selectivity.

  • The Amine Group: The basic nitrogen atom is a critical pharmacophoric feature for all opioid ligands, as it forms a key ionic interaction with a conserved aspartate residue in the binding pocket of the receptor.

  • N-Substitution: The nature of the substituent on the amine nitrogen plays a pivotal role in determining the potency, efficacy, and biased signaling profile of the ligand.

    • In Oliceridine, the [(3-methoxythiophen-2-yl)methyl] substituent is crucial for its G protein bias.[1][2]

    • Small alkyl groups on the nitrogen generally maintain agonist activity.

    • Larger, more complex substituents can modulate the interaction with different sub-pockets of the receptor, influencing the signaling outcome. For instance, the introduction of aromatic or heteroaromatic moieties can lead to interactions with specific residues that stabilize the G protein-coupled conformation of the receptor over the β-arrestin-coupled conformation.

Exploring Analogs for Other CNS Targets:

While the MOR is the most prominent target, the this compound scaffold could be explored for its activity at other CNS receptors, including:

  • Delta (δ) and Kappa (κ) Opioid Receptors: Minor modifications to the N-substituent could shift the selectivity profile towards δ or κ opioid receptors, which are also implicated in pain, mood, and addiction.

  • Sigma (σ) Receptors: Spirocyclic structures are known to have affinity for sigma receptors, which are involved in a variety of CNS functions and are targets for antipsychotics and antidepressants.

  • Dopamine and Serotonin Receptors: While less explored for this specific scaffold, appropriate functionalization could lead to ligands with activity at dopamine or serotonin receptors, which are key targets for a wide range of neuropsychiatric disorders.[9][10]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel CNS-active agents. The synthetic routes outlined in this guide provide a robust and flexible approach for the generation of diverse analog libraries. The established link to the µ-opioid receptor, exemplified by Oliceridine, offers a clear starting point for the design of next-generation analgesics with improved safety profiles.

Future research in this area should focus on:

  • Systematic SAR studies: A thorough investigation of the effect of various N-substituents on potency, selectivity, and biased agonism at all three opioid receptor subtypes.

  • Exploration of other CNS targets: Screening of analog libraries against a broader panel of CNS receptors to identify novel activities.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the principles of rational drug design and efficient synthetic chemistry, the this compound scaffold holds the potential to deliver new and improved therapies for a range of CNS disorders.

References

  • Chen, X.-T., Pitis, P., Liu, G., Yuan, C., Gotchev, D., Cowan, C. L., Rominger, D. H., Koblish, M., DeWire, S. M., Crombie, A. L., Violin, J. D., & Yamashita, D. S. (2013). Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain. Journal of Medicinal Chemistry, 56(20), 8019–8031. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • De Clercq, E. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Pharmacology Research & Perspectives, 9(5), e00868. [Link]

  • National Center for Biotechnology Information. (2024). Oliceridine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Markham, A. (2020). Oliceridine: First Approval. Drugs, 80(17), 1739–1744. [Link]

  • Van der Jeught, M., & Stove, C. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 176, 113910. [Link]

  • Qingmu Pharmaceutical. (n.d.). 6-oxaspiro [4.5] decan-9-one Manufacturer and Supplier. Retrieved January 26, 2026, from [Link]

  • Chen, X.-T., Pitis, P., Liu, G., Yuan, C., Gotchev, D., Cowan, C. L., Rominger, D. H., Koblish, M., DeWire, S. M., Crombie, A. L., Violin, J. D., & Yamashita, D. S. (2013). Supporting Information: Structure Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, -amine (TRV130), for the Treatment of Acute Severe Pain. American Chemical Society. [Link]

  • Hill, R., & Dring, J. C. (2021). Preclinical discovery and development of oliceridine (Olinvyk®) for the treatment of post-operative pain. Expert Opinion on Drug Discovery, 16(10), 1149–1163. [Link]

  • New Drug Approvals. (2016). Oliceridine. [Link]

  • Ferguson, D. M., & Portoghese, P. S. (2001). Synthesis and evaluation of N,N-dialkyl enkephalin-based affinity labels for delta opioid receptors. Journal of Medicinal Chemistry, 44(16), 2616–2623. [Link]

  • MedCentral. (2022). G-Protein Biased Mu-Opioid Receptor Ligands for Chronic Pain Management (Oliceridine, Olinvyk, Trevena, Review). [Link]

  • National Center for Biotechnology Information. (n.d.). Oliceridine. PubChem. Retrieved January 26, 2026, from [Link]

  • NROChemistry. (n.d.). Oliceridine. Retrieved January 26, 2026, from [Link]

  • Tan, W. Y., & Chee, C. F. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. International Journal of Molecular Sciences, 24(13), 10888. [Link]

  • Tzschentke, T. M., & Williams, J. T. (2019). Pharmacological Characters of Oliceridine, a μ-Opioid Receptor G-Protein–Biased Ligand in Mice. Anesthesia & Analgesia, 129(5), 1414–1421. [Link]

  • Eleswarpu, S. S., & Habib, A. S. (2021). Oliceridine in the treatment of moderate to severe acute pain. Pain Management, 11(3), 237–248. [Link]

  • Mignat, C., Wille, U., & Ziegler, A. (1995). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 56(10), 793–799. [Link]

  • Lee, S., & Filizola, M. (2018). How Oliceridine (TRV-130) Binds and Stabilizes a μ-Opioid Receptor Conformational State That Selectively Triggers G Protein Signaling Pathways. Biochemistry, 57(30), 4446–4455. [Link]

  • Samoshkin, A., Convertino, M., Viet, C. T., Gauthier, J., Pasternak, G. W., & Majumdar, S. (2019). Identification and characterization of novel candidate compounds targeting 6- and 7-transmembrane μ-opioid receptor isoforms. British Journal of Pharmacology, 176(16), 2977–2991. [Link]

  • Raeppel, S., Raeppel, F., & Hébért, N. (2009). 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o302. [Link]

  • Sarges, R., & Tretter, J. R. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • Rogers, M. E., & Grol, C. J. (1984). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 27(8), 1059–1062. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 6-Oxaspiro[4.5]decan-9-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up synthesis of 6-Oxaspiro[4.5]decan-9-amine. As a crucial intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, robust and scalable production of this spirocyclic amine is paramount.[1][2] This document moves beyond basic protocols to explain the underlying chemical principles and offer practical, field-tested solutions to common scale-up bottlenecks.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-stage process:

  • Formation of the Spiroketone Precursor: Synthesis of 6-oxaspiro[4.5]decan-9-one.

  • Reductive Amination: Conversion of the spiroketone to the target primary amine.

This guide is structured to address challenges at each of these critical stages.

cluster_0 Stage 1: Spiroketone Synthesis cluster_1 Stage 2: Reductive Amination Cyclopentanone Cyclopentanone 6-Oxaspiro[4.5]decan-9-one 6-Oxaspiro[4.5]decan-9-one Cyclopentanone->6-Oxaspiro[4.5]decan-9-one Prins Cyclization & Oxidation But-3-en-1-ol But-3-en-1-ol But-3-en-1-ol->6-Oxaspiro[4.5]decan-9-one This compound This compound 6-Oxaspiro[4.5]decan-9-one->this compound Imine Formation & Reduction Ammonia Source Ammonia Source Ammonia Source->this compound Reducing Agent Reducing Agent Reducing Agent->this compound Start Start Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Check Imine Formation Check Imine Formation Incomplete Reaction->Check Imine Formation Is imine present? Increase Ammonia Conc. Increase Ammonia Conc. Check Imine Formation->Increase Ammonia Conc. No Optimize Reducing Agent Optimize Reducing Agent Check Imine Formation->Optimize Reducing Agent Yes Add Lewis Acid Add Lewis Acid Increase Ammonia Conc.->Add Lewis Acid Reaction Complete Reaction Complete Add Lewis Acid->Reaction Complete Consider Catalytic Hydrogenation Consider Catalytic Hydrogenation Optimize Reducing Agent->Consider Catalytic Hydrogenation Consider Catalytic Hydrogenation->Reaction Complete

Sources

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Intramolecular Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed intramolecular spirocyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction efficiency. Spirocycles are crucial structural motifs in pharmaceuticals and natural products, and their synthesis via palladium catalysis is a powerful, albeit sometimes challenging, strategy.[1][2] This document provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at all, or the conversion is very low. What are the first things I should check?

A: Start by verifying the integrity of your reagents and setup.

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Many Pd(0) and Pd(II) sources are sensitive to air and light. Consider using a fresh bottle or a catalyst from a reliable supplier. The active catalyst is typically Pd(0), which is often generated in situ from a Pd(II) salt.[3]

  • Inert Atmosphere: Confirm your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

  • Reagent Purity: Verify the purity of your substrate, solvent, and any additives. Impurities, especially water or coordinating species, can interfere with the catalytic cycle. Ensure solvents are anhydrous.

Q2: I'm observing the formation of multiple side products instead of my desired spirocycle. What could be the cause?

A: Side product formation often points to issues with reaction selectivity or competing reaction pathways.

  • β-Hydride Elimination: This is a common side reaction. If your substrate has accessible β-hydrogens, the palladium intermediate may undergo elimination instead of the desired C-H activation or reductive elimination.[4] Modifying the ligand or substrate can sometimes suppress this pathway.

  • Homocoupling or Protodehalogenation: Formation of starting material dimers or simple reduction of an aryl halide precursor suggests that the catalytic cycle is stalling or that off-cycle pathways are dominant. This can be influenced by the choice of ligand, base, and temperature.

  • Alternative Cyclization Pathways: Depending on the substrate, other cyclization modes (e.g., 6-endo vs. 5-exo) might compete.[1] The ligand and solvent system can often be tuned to favor the desired pathway.

Q3: My yield is inconsistent between batches. What should I standardize?

A: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Strictly Anhydrous & Degassed Conditions: Ensure your solvent is thoroughly dried and degassed before use. The method and duration of degassing should be consistent.

  • Reagent Addition Order: The order in which you add the catalyst, ligand, base, and substrate can sometimes influence catalyst activation and stability. Standardize this procedure.

  • Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Use a temperature-controlled heating mantle or oil bath to avoid temperature fluctuations.

In-Depth Troubleshooting Guides

When initial checks don't solve the problem, a more systematic approach is required. This section breaks down troubleshooting by key experimental parameters.

1. The Catalyst System: Palladium Source and Ligand

The choice of palladium precursor and, more critically, the ligand, is paramount to success. The ligand stabilizes the palladium center, influences its reactivity, and dictates the stereochemical outcome.

Common Problem: Inactive or Inefficient Catalyst Complex

  • Causality: The ligand's electronic and steric properties directly impact key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] An improper ligand can lead to slow turnover or catalyst decomposition. Electron-rich and sterically hindered ligands, for instance, often promote the formation of tricoordinate palladium species that facilitate the crucial reductive elimination step.[1]

  • Troubleshooting Steps:

    • Screen Palladium Sources: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they may not be optimal for all transformations. Other sources like Pd(MeCN)₂Cl₂ might offer better performance in specific cases.[5][6] In some reactions, Pd(0) sources show better activity than Pd(II) sources.[7]

    • Vary the Ligand: This is often the most impactful variable. If you are using a standard monodentate phosphine ligand (e.g., PPh₃) and seeing low yield, consider more specialized ligands.

      • Bulky, Electron-Rich Phosphines: Ligands like P(tBu)₃ and Q-Phos have proven successful in promoting challenging C-H functionalization and reductive elimination steps.[1]

      • Bidentate Ligands: Chiral ligands such as (S)-SEGPHOS or other biaryl phosphines can be effective not only for enantioselective reactions but also for improving yields in achiral transformations by providing a more defined and stable catalytic species.[8][9]

    • Adjust the Palladium:Ligand Ratio: The standard 1:1 or 1:2 ratio is a good starting point, but some reactions benefit from a slight excess of the ligand to prevent catalyst agglomeration into inactive palladium black.

SymptomPossible CauseSuggested Solution
No reaction / Low conversionInactive Pd(0) speciesSwitch from a Pd(II) to a Pd(0) precursor (e.g., Pd₂(dba)₃).[7]
Low yield, catalyst decomposition (Pd black)Unstable catalytic intermediateIncrease ligand loading (e.g., from 1:1 to 1:2.2 Pd:Ligand). Screen different classes of ligands (e.g., bulky phosphines, N-heterocyclic carbenes).[1]
Multiple side productsPoor selectivity of the catalystScreen ligands with different steric and electronic properties. For example, moving from PPh₃ to a more sterically demanding ligand like P(o-Tol)₃ can alter the reaction pathway.[5][6]
2. Substrate and Reagents

The structure of the starting material and the choice of base or other reagents can dramatically affect the reaction's success.

Common Problem: Substrate Reactivity Issues

  • Causality: The electronic nature and steric hindrance of the substrate can render the target C-H bond less accessible or the key bond-forming step energetically unfavorable. For example, the presence of α-hydrogen atoms on some carboxylic acid substrates can completely inhibit lactone formation in certain spirocyclization reactions.[4] Conversely, the Thorpe-Ingold effect suggests that quaternary carbons at the α-position can increase yields.[4]

  • Troubleshooting Steps:

    • Evaluate Electronic Effects: If your substrate contains strongly electron-withdrawing or -donating groups near the reaction center, this can alter the electronics of the palladium intermediate. Sometimes, a slight modification of the substrate (e.g., changing a protecting group) can lead to a significant improvement in yield.

    • Check for Steric Hindrance: Extreme steric bulk near the cyclization site can prevent the substrate from adopting the necessary conformation for the intramolecular reaction to occur.

    • Screen Different Bases: The base is often crucial for C-H activation steps, proceeding through a concerted metalation-deprotonation (CMD) mechanism.[10][11] The strength and nature of the base matter. Inorganic bases like Cs₂CO₃ and K₃PO₄ are common, but sometimes organic bases are required. The choice of base can be highly system-dependent, with Rb₂CO₃ proving most effective in certain cases.[5][6]

  • Set up an array of reaction vials, each charged with the substrate (0.1 mmol) and a magnetic stir bar.

  • To each vial, add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., P(tBu)₃, 10 mol%).

  • To separate vials, add different bases (1.5 - 2.0 equivalents), such as K₂CO₃, Cs₂CO₃, K₃PO₄, and DBU.

  • Add the anhydrous, degassed solvent (1.0 mL) to each vial.

  • Seal the vials under an argon atmosphere and place them in a preheated aluminum block at the desired temperature (e.g., 100 °C).

  • Monitor the reactions at set time points (e.g., 2h, 6h, 12h) by TLC or LC-MS to compare conversion and product formation.

3. Reaction Conditions: Solvent, Temperature, and Additives

The reaction environment plays a critical role in stabilizing intermediates, promoting bond formation, and preventing side reactions.

Common Problem: Poor Yield Due to Suboptimal Conditions

  • Causality: The solvent's polarity and coordinating ability can significantly influence the solubility of reagents and the stability of catalytic intermediates.[12][13] Temperature affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts.[14] Additives can serve multiple roles, such as activating the catalyst, stabilizing intermediates, or acting as proton shuttles.

  • Troubleshooting Steps:

    • Solvent Screening: If a reaction is failing in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like DMF, dioxane, or acetonitrile might improve the outcome, and vice versa.[12][15] A systematic screening is often necessary.

    • Temperature Optimization: If conversion is low at a given temperature, incrementally increasing it (e.g., in 10-15 °C steps) may improve the yield. Conversely, if side products are an issue, lowering the temperature might enhance selectivity.[7][14]

    • Investigate Additives: Certain additives can have a profound positive effect.

      • Acids/Bases: Pivalic acid is often used as an additive, potentially assisting in the C-H activation step.[15]

      • Salts: Halide salts like n-Bu₄NCl can stabilize palladium complexes and improve conversion rates.[5][6]

      • Oxidants: For reactions involving a Pd(0)/Pd(II) cycle, an external oxidant might be required to regenerate the active catalyst.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_setup Confirm Inert Atmosphere & Anhydrous Conditions start->check_setup optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If reagents are pure screen_ligands Screen Ligands (Sterics & Electronics) optimize_catalyst->screen_ligands screen_pd_source Screen Pd Source (Pd(0) vs Pd(II)) optimize_catalyst->screen_pd_source optimize_conditions Optimize Reaction Conditions screen_ligands->optimize_conditions If yield still low screen_solvents Screen Solvents (Polar vs. Nonpolar) optimize_conditions->screen_solvents optimize_temp Optimize Temperature optimize_conditions->optimize_temp screen_additives Screen Additives (Acids, Bases, Salts) optimize_conditions->screen_additives analyze_substrate Analyze Substrate optimize_conditions->analyze_substrate If still no improvement check_electronics Modify Electronic Properties analyze_substrate->check_electronics check_sterics Reduce Steric Hindrance analyze_substrate->check_sterics

Caption: A decision-making workflow for troubleshooting low yields.

Mechanistic Considerations: The "Why" Behind the Fix

Understanding the catalytic cycle is essential for rational troubleshooting. A typical palladium-catalyzed spirocyclization involving C-H activation proceeds through several key steps.[16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into a C-X bond (e.g., C-I, C-Br) of the substrate to form a Pd(II) intermediate.

  • Intramolecular Carbopalladation/Insertion: The tethered reactive group (e.g., an alkene or alkyne) inserts into the C-Pd bond.[1]

  • C-H Activation: An intramolecular C-H bond is cleaved, often via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle.[10][11] This is frequently the rate-determining step.

  • Reductive Elimination: The final C-C bond is formed, releasing the spirocyclic product and regenerating the active Pd(0) catalyst.[1]

Catalytic_Cycle cluster_main Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate OxAdd->Pd0 Reductive Elimination Carbo Carbopalladation Intermediate OxAdd->Carbo Intramolecular Insertion Palladacycle Spiro-Palladacycle Carbo->Palladacycle C-H Activation (CMD) Product Spirocyclic Product Palladacycle->Product + Product Substrate Substrate (Ar-X) Substrate->OxAdd + Substrate

Caption: A generalized catalytic cycle for spirocyclization.

Low yields often result from a bottleneck at one of these stages. For example, if the C-H activation step is slow, optimizing the base or adding an acidic co-catalyst can help.[15] If reductive elimination is the problem, switching to a bulkier, more electron-donating ligand can accelerate this final step.[1]

References
  • Yuan, D., Xu, Z., Zhou, Y., & Luo, F. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

  • Various Authors. (2025). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate. Available at: [Link]

  • Reitti, M., & Johnson, J. S. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Wei, W.-X., Kong, X., Jiao, R.-Q., Li, X.-S., Wang, C.-T., Li, Y., & Liang, Y.-M. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. RSC Publishing. Available at: [Link]

  • Various Authors. (Date N/A). Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones... PMC - NIH. Available at: [Link]

  • Wei, W.-X., Kong, X., Jiao, R.-Q., Li, X.-S., Wang, C.-T., Li, Y., & Liang, Y.-M. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. PMC - NIH. Available at: [Link]

  • Wei, W.-X., Kong, X., Jiao, R.-Q., Li, X.-S., Wang, C.-T., Li, Y., & Liang, Y.-M. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing). Available at: [Link]

  • Jiao, R.-Q., Wei, W.-X., Li, Y., Zhao, J.-F., & Liang, Y.-M. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. PubMed. Available at: [Link]

  • Ruan, Z., & Antonchick, A. P. (2017). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. PubMed. Available at: [Link]

  • Huang, P.-Q., & Chen, Z. (2021). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Various Authors. (Date N/A). Optimization of the intramolecular cyclization-solvent effect. ResearchGate. Available at: [Link]

  • Solorio-Alvarado, C. R., & Echavarren, A. M. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Available at: [Link]

  • Various Authors. (Date N/A). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing). Available at: [Link]

  • Various Authors. (Date N/A). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. Available at: [Link]

  • Various Authors. (Date N/A). Enantioselective Michael Spirocyclization of Palladium Enolates. ChemRxiv. Available at: [Link]

  • Ye, F., Ge, Y., Spannenberg, A., & Beller, M. (2020). Concepts a Previous work: palladium-catalyzed intramolecular... ResearchGate. Available at: [Link]

  • Various Authors. (Date N/A). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a]. ResearchGate. Available at: [Link]

  • Various Authors. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. PubMed. Available at: [Link]

  • Various Authors. (2017). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. R Discovery. Available at: [Link]

  • Various Authors. (Date N/A). Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. MDPI. Available at: [Link]

  • Various Authors. (Date N/A). Advances in Palladium-Catalyzed Carboxylation Reactions. MDPI. Available at: [Link]

  • Jiao, R.-Q., Wei, W.-X., Li, Y., Zhao, J.-F., & Liang, Y.-M. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka–Heck/C(sp3 or sp2)–H Activation Cascade Reaction. ACS Figshare. Available at: [Link]

  • Various Authors. (Date N/A). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. Available at: [Link]

  • Chem Help ASAP. (2020). palladium coupling catalyst activation. YouTube. Available at: [Link]

  • Various Authors. (Date N/A). Optimization of intramolecular cyclization reaction. ResearchGate. Available at: [Link]

  • Xu, B., Wang, Q., Fang, C., Zhang, Z.-M., & Zhang, J. (2024). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Stereochemistry of 6-Oxaspiro[4.5]decan-9-amine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The spatial arrangement of atoms dictates biological activity, and in the case of chiral molecules, enantiomers can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for validating the stereochemistry of 6-Oxaspiro[4.5]decan-9-amine, a spirocyclic amine of interest in medicinal chemistry due to its structural complexity and potential as a scaffold in drug discovery.[1]

The focus of this guide is to provide a comparative analysis between the definitive method of single-crystal X-ray crystallography and powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-backed insights to aid in selecting the most appropriate method for your research needs.

The Stereochemical Challenge of this compound

The synthesis of this compound can result in a mixture of stereoisomers. The spirocyclic nature of the molecule, with the spiro-carbon (C5) and the carbon bearing the amine group (C9), introduces chirality. Depending on the synthetic route, which could involve reactions like intramolecular cyclization or cycloaddition, different diastereomers and enantiomers may be formed.[2] Establishing the absolute configuration of these stereoisomers is critical for understanding their structure-activity relationships.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space.

Causality of Experimental Choices in X-ray Crystallography

The success of this technique hinges on the ability to grow a high-quality single crystal. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. For amines like this compound, which can be basic, salt formation with a chiral or achiral acid can sometimes facilitate crystallization and improve crystal quality.

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF File Generation refinement->validation end Unambiguous Stereochemical Assignment validation->end

Caption: Workflow for stereochemical validation using X-ray crystallography.

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate, or mixtures with hexane).

    • Employ slow evaporation of the solvent at a constant temperature. Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less soluble anti-solvent.

    • Monitor for the formation of single, well-formed crystals with sharp edges and no visible defects under a microscope.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of unique reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic positions, bond lengths, and angles.

    • For absolute configuration determination of a light-atom molecule, the presence of anomalous scattering is crucial. If the molecule itself does not contain a heavy atom, derivatization with a heavy atom or co-crystallization with a heavy-atom-containing species may be necessary. The Flack parameter is calculated during refinement to confidently assign the absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Spectroscopic Alternatives for Stereochemical Analysis

While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, spectroscopic methods provide powerful alternatives for stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for determining the relative stereochemistry of a molecule. For absolute configuration determination, the use of chiral derivatizing agents (CDAs) is a well-established strategy.

The Mosher's method involves the reaction of the chiral amine with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter, which can be correlated to the absolute configuration.[4]

  • Derivatization:

    • Divide the enantiomerically pure this compound into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the respective diastereomeric amides.

    • Purify the resulting amides.

  • NMR Analysis:

    • Acquire high-resolution 1H NMR spectra for both diastereomers.

    • Assign the proton signals for each diastereomer, focusing on the protons closest to the newly formed amide bond and the stereocenter at C9.

    • Calculate the chemical shift differences (ΔδSR = δS - δR) for the assigned protons.

    • Based on the established models for MTPA amides, the sign of ΔδSR for protons on either side of the stereocenter can be used to deduce the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an excellent technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[5] While it does not directly provide the absolute configuration, it is invaluable for confirming the presence of a single enantiomer and for preparative separation of enantiomers for further analysis.

  • Column and Mobile Phase Selection:

    • Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), to find one that provides baseline separation of the enantiomers.

    • Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve good resolution and reasonable retention times.[6]

  • Analysis:

    • Inject the racemic and the enantiomerically enriched samples of this compound onto the chiral column.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer).

    • The separation of the racemic mixture into two distinct peaks confirms the enantiomeric nature of the sample and the suitability of the method. The peak area ratio can be used to quantify the enantiomeric excess.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] This technique is particularly powerful for determining the absolute configuration of molecules in their solution state, which is often more biologically relevant than the solid state.

  • Sample Preparation and Data Acquisition:

    • Dissolve the enantiomerically pure this compound in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CCl4, CDCl3).

    • Acquire the VCD and IR spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling and Spectral Comparison:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer).

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[8]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR with Chiral Derivatizing AgentsChiral HPLCVibrational Circular Dichroism (VCD)
Primary Outcome Absolute 3D structureAbsolute configurationEnantiomeric separation and purityAbsolute configuration in solution
Sample Requirement High-quality single crystalPurified sample (mg scale)Soluble sample (µg scale)Soluble sample (mg scale)
Prerequisites Successful crystallizationSuccessful derivatizationSuitable chiral stationary phaseSuccessful computational modeling
Analysis Time Days to weeks (including crystallization)Hours to a dayMinutes per sampleHours to days (including computation)
Confidence Level Definitive ("Gold Standard")High (model-dependent)Indirect (for absolute configuration)High
Key Advantage Unambiguous and detailed structural dataNo need for crystals; solution-state analysisExcellent for purity determination and preparative separationProvides solution-state conformation
Key Limitation Crystal growth can be a major bottleneckDerivatization can fail or be complexDoes not directly determine absolute configurationRequires computational resources and expertise

Conclusion: An Integrated Approach to Stereochemical Validation

The choice of method for validating the stereochemistry of this compound depends on the specific research question, sample availability, and available instrumentation.

  • For an unambiguous and definitive structural determination , single-crystal X-ray crystallography remains the unparalleled gold standard. The wealth of information it provides, including bond lengths, bond angles, and crystal packing, is invaluable.

  • When crystallization is challenging or not feasible , a combination of spectroscopic methods offers a robust alternative.

    • NMR with chiral derivatizing agents is a powerful tool for assigning the absolute configuration in solution.

    • Chiral HPLC is essential for confirming enantiomeric purity and for isolating individual enantiomers for further characterization.

    • VCD provides a non-invasive method for determining the absolute configuration in solution and can offer insights into the conformational preferences of the molecule.

Ultimately, a multi-faceted approach often provides the highest level of confidence. For instance, after separating enantiomers by chiral HPLC, their absolute configuration can be determined by either X-ray crystallography or VCD. This integrated strategy ensures the scientific integrity of the structural assignment and provides a solid foundation for subsequent studies in drug development and medicinal chemistry.

References

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(7), 1507. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • AstraZeneca. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. [Link]

Sources

A Comparative Guide to Gold-Catalyzed Enyne Cyclization for Spiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in drug design. Among the myriad of synthetic strategies, gold-catalyzed intramolecular cyclization of enynes has emerged as a particularly powerful and atom-economical method for constructing this spirocyclic system. The unique ability of gold catalysts, particularly Au(I) complexes, to act as soft, carbophilic π-acids allows for the activation of alkynes under exceptionally mild conditions, initiating elegant cascade reactions that rapidly build molecular complexity.[1][2]

This guide provides an in-depth comparison of several leading gold-catalyzed enyne cyclization strategies for accessing spiro[4.5]decanes. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, explain the causality behind experimental choices, and present comparative data to guide researchers in selecting the optimal catalytic system for their specific synthetic challenges.

The Central Mechanistic Manifold: Alkyne Activation

The journey from a linear enyne to a complex spirocycle begins with the coordination of the gold(I) catalyst to the alkyne. This interaction polarizes the alkyne, rendering it highly susceptible to nucleophilic attack.[2][3] The subsequent reaction pathway is highly dependent on the substrate's substitution pattern and the nature of the tether connecting the ene and yne moieties. In many successful approaches to the spiro[4.5]decane core, this initial cyclization event generates a highly reactive bicyclic cyclopropyl gold-carbene intermediate, which serves as a lynchpin for subsequent, often divergent, rearrangements.

Alkyne_Activation cluster_process Catalytic Cycle cluster_end Rearrangement Pathways Enyne 1,6-Enyne Activated η²-Alkyne Gold Complex Enyne->Activated + [Au(L)]⁺ Au_cat [Au(L)]⁺ Cyclization Intramolecular Nucleophilic Attack (5-exo-dig or 6-endo-dig) Activated->Cyclization Carbene Cyclopropyl Gold-Carbene Intermediate Cyclization->Carbene Products Spiro[4.5]decanes & Other Rearranged Products Carbene->Products Cascade Rearrangement

Caption: Generalized workflow for gold-catalyzed enyne cyclization.

Comparison of Key Strategies

We will now compare three distinct and effective gold-catalyzed strategies that leverage different cascade terminations to furnish the spiro[4.5]decane skeleton.

The Tandem Acyloxy Migration/Nazarov Cyclization Approach

A highly effective strategy for constructing azaspiro[4.5]decadienones involves a sophisticated cascade reaction initiated by an acyloxy migration.[4] This method is particularly noteworthy for its ability to divergently synthesize different spirocyclic systems based on the substitution of the starting alkyne.

Mechanistic Rationale: The reaction of a 3-ene-1,7-diyne ester begins with the gold(I)-catalyzed 1,3-acyloxy migration to form a pentadienyl cation intermediate. This intermediate is perfectly poised to undergo a Nazarov-type 4π-electrocyclization, generating a cyclopentadienyl cation.[4][5] The genius of this approach lies in the strategic placement of the second alkyne; for substrates with an internal alkyne, a subsequent 6-endo-dig cyclization traps the cation, and a final 1,5-acyl migration yields the desired azaspiro[4.5]decadienone framework. This sequence demonstrates how gold catalysis can orchestrate multiple bond-forming events in a single, highly efficient operation.

Nazarov_Mechanism A Enyne Ester + Au(I) B 1. 1,3-Acyloxy Migration A->B C Pentadienyl Cation B->C D 2. Nazarov Cyclization (4π-electrocyclization) C->D E Cyclopentadienyl Cation D->E F 3. 6-endo-dig Cyclization E->F G Spirocyclic Cation F->G H 4. 1,5-Acyl Migration G->H I Azaspiro[4.5]decadienone H->I

Sources

evaluation of photochemical [2+2] cycloaddition for spiro[4.5]decane frameworks

Author: BenchChem Technical Support Team. Date: February 2026

##Forging the Spiro[4.5]decane Core: A Comparative Guide to Synthetic Strategies, Highlighting the Photochemical [2+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework, a key structural motif in a multitude of natural products and pharmacologically active compounds, presents a compelling synthetic challenge. Its unique three-dimensional architecture, featuring a quaternary spirocyclic center, imparts significant biological activity and desirable physicochemical properties in drug discovery. This guide provides an in-depth evaluation of the photochemical [2+2] cycloaddition as a powerful tool for constructing this valuable scaffold, alongside a critical comparison with other prominent synthetic methodologies.

The Allure of Light: Photochemical [2+2] Cycloaddition

The intramolecular photochemical [2+2] cycloaddition of cyclohexenones bearing a tethered alkene offers a direct and elegant route to the spiro[4.5]decane skeleton. This approach leverages the ability of light to promote the formation of a cyclobutane ring, which can then be further elaborated or utilized as the core of the target molecule. The reaction is typically initiated by the photoexcitation of the enone chromophore to its triplet state, which then undergoes a stepwise radical cycloaddition with the tethered alkene.[1][2]

The regioselectivity of this intramolecular process is inherently controlled by the tether connecting the chromophore and the alkene, leading exclusively to the desired spirocyclic product. The stereoselectivity, a critical aspect in the synthesis of complex molecules, is influenced by the conformational preferences of the tether and the substrate in the excited state.

Causality in Experimental Design

The choice of solvent, wavelength of light, and the nature of the tether are critical parameters that dictate the efficiency and stereochemical outcome of the reaction. Non-polar solvents are often preferred to minimize competing intermolecular reactions and side products. The use of a photosensitizer can be employed to facilitate the population of the reactive triplet state, particularly for substrates that do not efficiently undergo intersystem crossing. The length and rigidity of the tether play a crucial role in pre-organizing the molecule for the desired cyclization, thereby influencing the diastereoselectivity of the newly formed stereocenters.

Alternative Pathways to the Spiro[4.5]decane Framework

While the photochemical [2+2] cycloaddition presents a unique approach, several other powerful methods have been developed for the synthesis of spiro[4.5]decanes. A comparative analysis of these alternatives is essential for selecting the most appropriate strategy for a given synthetic target.

Claisen Rearrangement

The Claisen rearrangement, a[2][2]-sigmatropic rearrangement of an allyl vinyl ether, has proven to be a robust method for the stereoselective synthesis of spiro[4.5]decanes.[3] This thermal or Lewis acid-catalyzed process involves the formation of a C-C bond and the cleavage of a C-O bond through a concerted, six-membered transition state. The stereochemistry of the starting material is often transferred with high fidelity to the product, making it a powerful tool for asymmetric synthesis.[4]

Samarium(II) Iodide-Mediated Radical Cyclization

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can initiate a cascade of radical cyclizations to form complex polycyclic systems.[5] In the context of spiro[4.5]decane synthesis, SmI₂ can be used to generate a ketyl radical from a carbonyl group, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.[4] The stereochemical outcome of these reactions can often be controlled by the choice of additives and reaction conditions.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of cyclic compound synthesis.[6] For the construction of spiro[4.5]decanes, this reaction can be employed in an intramolecular fashion or through an intermolecular reaction where one of the components contains a spirocyclic center. The high degree of predictability and stereocontrol associated with the Diels-Alder reaction makes it a highly attractive strategy.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the photochemical [2+2] cycloaddition and its alternatives for the synthesis of spiro[4.5]decane frameworks.

MethodTypical YieldsDiastereoselectivityKey AdvantagesKey Limitations
Photochemical [2+2] Cycloaddition Moderate to GoodSubstrate DependentDirect access to cyclobutane-containing spirocycles, mild conditions.Can require specialized photochemical equipment, potential for side reactions.
Claisen Rearrangement Good to ExcellentOften HighHigh stereocontrol, predictable outcomes.Requires specific functional groups (allyl vinyl ethers), can require high temperatures.
SmI₂-Mediated Radical Cyclization GoodOften HighForms multiple bonds in one step, tolerant of various functional groups.Stoichiometric use of SmI₂, sensitivity to air and moisture.
Diels-Alder Reaction Good to ExcellentOften HighHigh predictability and stereocontrol, broad substrate scope.Can require high temperatures or Lewis acid catalysis, regioselectivity can be an issue.

Experimental Protocols

General Protocol for Intramolecular Photochemical [2+2] Cycloaddition

A solution of the tethered cyclohexenone substrate (1.0 eq) in a degassed, dry, non-polar solvent (e.g., benzene, toluene, or cyclohexane) is irradiated with a high-pressure mercury lamp (λ > 300 nm) through a Pyrex filter at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the spiro[4.5]decane product.

General Protocol for Claisen Rearrangement

The allyl vinyl ether substrate (1.0 eq) is dissolved in a high-boiling solvent (e.g., toluene, xylene) and heated to reflux. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then purified by column chromatography to yield the spiro[4.5]decanone. For Lewis acid-catalyzed variants, a solution of the substrate in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., BF₃·OEt₂) at low temperature, and the reaction is allowed to warm to room temperature.

General Protocol for SmI₂-Mediated Radical Cyclization

A solution of the carbonyl compound with a tethered alkene or alkyne (1.0 eq) in dry tetrahydrofuran (THF) is added to a freshly prepared solution of samarium(II) iodide (2.2 eq) in THF at room temperature under an inert atmosphere. The reaction is stirred until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of potassium sodium tartrate and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

General Protocol for Diels-Alder Reaction

The diene (1.0 eq) and the dienophile (1.1 eq) are dissolved in a suitable solvent (e.g., toluene) and heated in a sealed tube. The reaction is monitored by TLC or GC. After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the spiro[4.5]decane adduct. For catalyzed reactions, a Lewis acid is added to the reaction mixture at a specified temperature.

Visualizing the Pathways

Photochemical_2_2_Cycloaddition cluster_workflow Photochemical [2+2] Cycloaddition Workflow Start Tethered Cyclohexenone Photoexcitation Photoexcitation (hν) Start->Photoexcitation Triplet Triplet State Photoexcitation->Triplet Cyclization Intramolecular Cycloaddition Triplet->Cyclization Biradical 1,4-Biradical Intermediate Cyclization->Biradical ISC Intersystem Crossing Biradical->ISC Product Spiro[4.5]decane (Cyclobutane ring) ISC->Product

Caption: Workflow of the intramolecular photochemical [2+2] cycloaddition.

Synthetic_Method_Comparison Spiro Spiro[4.5]decane Synthesis Photo Photochemical [2+2] Cycloaddition Spiro->Photo Claisen Claisen Rearrangement Spiro->Claisen Radical SmI₂-Mediated Radical Cyclization Spiro->Radical DielsAlder Diels-Alder Reaction Spiro->DielsAlder

Caption: Key synthetic routes to spiro[4.5]decane frameworks.

Conclusion and Future Outlook

The photochemical [2+2] cycloaddition stands as a valuable and mechanistically distinct strategy for the synthesis of spiro[4.5]decane frameworks. Its ability to directly construct the spiro-fused cyclobutane ring under mild conditions offers a unique advantage in specific synthetic contexts. However, the choice of the optimal synthetic route ultimately depends on the specific target molecule, the desired stereochemistry, and the available starting materials. The Claisen rearrangement, SmI₂-mediated radical cyclization, and the Diels-Alder reaction each provide powerful and often highly stereoselective alternatives. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic endeavors toward this important class of molecules. Future developments in asymmetric photocatalysis and the discovery of novel cycloaddition reactions will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing complex spirocyclic architectures.

References

  • Koft, E. R.; Smith, A. B., III. Intramolecular [2 + 2] Photochemical Cycloadditions. 3. Perhydrohistrionicotoxin Synthetic Studies: Synthesis of Spiro[4.5]decanones via Intramolecular [2 + 2] Photocycloaddition. J. Org. Chem.1984 , 49 (5), 832–836. [Link]

  • Hoffmann, N. Photochemical Reactions as Key Steps in Organic Synthesis. Chem. Rev.2008 , 108 (3), 1052–1103. [Link]

  • Baldwin, S. W.; Fredericks, J. E. Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Lett.1982 , 23 (12), 1235-1238. [Link]

  • Ghosh, S.; et al. Enantioselective Intermolecular Diels–Alder Reaction of exo-Enones with Dienes Catalyzed by a Confined Brønsted Acid. Org. Lett.2021 , 23 (15), 5899–5904. [Link]

  • Hiersemann, M.; Abraham, L. The Claisen Rearrangement in Natural Product Synthesis. In The Claisen Rearrangement; Hiersemann, M., Nubbemeyer, U., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 431-624. [Link]

  • Procter, D. J.; Flowers, R. A., II; Skrydstrup, T. Organic Synthesis Using Samarium Diiodide: A Practical Guide; The Royal Society of Chemistry: Cambridge, 2010. [Link]

  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels−Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41 (10), 1668-1698. [Link]

  • Inui, M.; Nakazaki, A.; Kobayashi, S. Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. Org. Lett.2007 , 9 (3), 469–472. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxaspiro[4.5]decan-9-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Oxaspiro[4.5]decan-9-amine is foundational to innovation. This spirocyclic amine is a valuable intermediate in the synthesis of complex molecules, particularly for central nervous system drug discovery.[1][2] However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. Adherence to proper disposal protocols is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to empower you to manage this chemical waste stream with confidence and precision.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.[3] The primary risks are associated with its corrosivity, toxicity, and irritant properties.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

GHS PictogramHazard ClassCodeHazard Statement

CorrosiveGHS05H318: Causes serious eye damage.

Acute Toxicity (Oral), Skin Irritation, Respiratory IrritationGHS07H302: Harmful if swallowed. H315: Causes skin irritation. H335: May cause respiratory irritation.

Data sourced from ChemScene.[3]

Causality Behind the Hazards:

  • Amine Functionality: The primary amine group (-NH₂) imparts a basic and nucleophilic character to the molecule, contributing to its corrosive and irritant properties. It can readily react with and damage biological tissues, particularly sensitive areas like the eyes and respiratory tract.

  • Spirocyclic Structure: While the spirocyclic scaffold lends rigidity and three-dimensionality, which is advantageous in medicinal chemistry, it does not mitigate the reactivity of the amine group.[4]

Understanding these properties dictates the imperative for using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, whenever handling the compound or its waste.[5]

Part 2: Pre-Disposal Segregation and Storage

Proper waste management begins the moment a substance is designated for disposal. The principles of segregation and secure containment are paramount to prevent hazardous reactions and ensure regulatory compliance.[5]

Step-by-Step Pre-Disposal Protocol:

  • Identify and Segregate: Immediately classify all materials contaminated with this compound as hazardous waste. This includes pure or residual compound, contaminated solvents, reaction mixtures, and any contaminated labware (e.g., pipette tips, weighing boats).

  • Prevent Incompatible Mixing: Amine waste must be kept separate from other chemical waste streams, especially acids and oxidizing agents.[5] Mixing amines with acids can cause a violent exothermic neutralization reaction, while contact with strong oxidizers can lead to fire or explosion.

  • Select Appropriate Containers:

    • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that will not react with or be degraded by the amine.[6]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[5][6]

    • Ensure the container is clean and dry before adding waste.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Irritant").

    • The accumulation start date.

  • Secure Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • In a cool, well-ventilated location away from direct sunlight and heat sources.[5]

    • Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Part 3: Disposal Decision Workflow

The appropriate disposal path depends on the nature of the waste (pure compound vs. solution), the presence of other contaminants, and institutional and local regulations. This workflow provides a logical framework for making the correct disposal decision.

DisposalWorkflow cluster_legend Legend start Begin Disposal Assessment for this compound Waste consult_ehs Consult Institutional EHS Office for Specific Guidance start->consult_ehs ALWAYS the first step waste_type What is the waste form? spill_cleanup Is this a spill cleanup? waste_type->spill_cleanup Solid (Pure/Contaminated) or Concentrated Liquid/Solvent aqueous_check Is the waste a dilute aqueous solution (<1%)? waste_type->aqueous_check Liquid Solution consult_ehs->waste_type contractor_disposal Protocol A: Dispose via Licensed Hazardous Waste Contractor spill_cleanup->contractor_disposal Yes or No aqueous_check->contractor_disposal No prohibited Neutralization & Drain Disposal is NOT Recommended. Treat as Hazardous Waste. aqueous_check->prohibited Yes prohibited->contractor_disposal key1 Decision Point key2 Action/Process key3 Final Protocol key4 Critical Warning/Stop

Caption: Decision workflow for this compound waste disposal.

Part 4: Approved Disposal Protocol

For this compound in a research setting, there is one primary, universally accepted, and safest method of disposal.

Protocol A: Disposal via Licensed Hazardous Waste Contractor

This is the mandatory procedure for all forms of this compound waste, including pure compound, solutions, and contaminated materials. It ensures the waste is handled, transported, and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step-by-Step Methodology:

  • Waste Accumulation: Collect the waste in a properly labeled and sealed container within a designated SAA as described in Part 2. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[8]

  • Documentation: Maintain an accurate log of the waste generated. This is crucial for regulatory compliance and for the waste contractor.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. They will coordinate with a licensed and certified hazardous waste disposal company.[7]

  • Prepare for Transport: Ensure the exterior of the waste container is clean and free of contamination.[8] Confirm that the label is legible and the cap is secure.

  • Transfer Custody: Follow your institution's specific procedures for handing off the waste to the EHS personnel or the waste contractor. This typically involves signing a manifest to document the transfer from "cradle to grave."[7]

Rationale for this Protocol:

  • Safety and Compliance: Professional hazardous waste contractors have the specialized equipment, training, and permits to handle, transport, and process chemical wastes like amines safely. This absolves the laboratory of the significant risks associated with transportation and final treatment.

  • Environmental Protection: These facilities use approved methods, such as high-temperature incineration, to destroy the chemical, minimizing its environmental impact. Disposing of amines in drains or landfills can cause significant harm to aquatic life and ecosystems.[5]

  • Self-Validation: This system is self-validating through a clear chain of custody. The waste manifest serves as a legal record of proper disposal, protecting both the individual researcher and the institution from liability.[7]

Part 5: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE (gloves, goggles, lab coat, and if necessary, a respirator).

  • Contain: Use a spill containment kit with absorbent pads or a neutral absorbent material (such as vermiculite or sand) to dike the spill and prevent it from spreading.[5]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

Conclusion

The proper management of this compound waste is a non-negotiable aspect of responsible research. By adhering to the principles of hazard recognition, proper segregation, secure containment, and utilizing a licensed hazardous waste disposal service, you ensure the safety of yourself, your colleagues, and the environment. Always treat this compound as hazardous from acquisition to final disposal, and never hesitate to consult your institution's EHS professionals for guidance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. Food and Chemical Toxicology. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxaspiro[4.5]decan-9-amine
Reactant of Route 2
Reactant of Route 2
6-Oxaspiro[4.5]decan-9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.